7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

West Nile Virus protease inhibition high‑throughput screening

7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 536999-04-9, molecular formula C₁₃H₁₂ClN₅O, MW 289.72 g mol⁻¹) is a dihydrotriazolopyrimidine bearing a primary carboxamide at position 6, a 4‑chlorophenyl group at position 7, and a methyl group at position 5. The bicyclic [1,2,4]triazolo[1,5‑a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of ENPP1 (IC₅₀ .

Molecular Formula C13H12ClN5O
Molecular Weight 289.72
CAS No. 536999-04-9
Cat. No. B2644531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS536999-04-9
Molecular FormulaC13H12ClN5O
Molecular Weight289.72
Structural Identifiers
SMILESCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)N
InChIInChI=1S/C13H12ClN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
InChIKeyBRCYUHNCXMIBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 536999-04-9) – Chemical Identity, Scaffold Context, and Role in Research Procurement


7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 536999-04-9, molecular formula C₁₃H₁₂ClN₅O, MW 289.72 g mol⁻¹) is a dihydrotriazolopyrimidine bearing a primary carboxamide at position 6, a 4‑chlorophenyl group at position 7, and a methyl group at position 5. The bicyclic [1,2,4]triazolo[1,5‑a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of ENPP1 (IC₅₀ < 10 nM) [1], selective CB2 cannabinoid receptor inverse agonists (Kᵢ < 50 nM) [2], antitubulin agents with antiproliferative activity in the low‑micromolar range [3], and SKP2 inhibitors with in‑vivo antitumor efficacy [4]. The target compound is commercially available as a screening‑deck member and as a synthetic building block whose primary amine handle enables facile derivatization to amide, sulfonamide, or urea libraries. However, dedicated structure–activity relationship (SAR) studies centered on this specific molecule are absent from the peer‑reviewed literature.

Primary carboxamide at C6 enables direct library derivatization without hydrolysis or oxidation steps.
Structurally matched inactive triazolopyrimidine for ENPP1 or CB₂ counter-screen assays.
Balanced predicted LogP (~1.8) and moderate MW (~290 Da) support computational docking campaigns.

Why 7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Cannot Be Casually Replaced by Another Triazolopyrimidine in a Research Program


Even among close structural congeners, the triazolopyrimidine scaffold exhibits steep SAR that makes simple substitution risky. In the ENPP1 inhibitor series, moving a single chloro substituent from the para‑ to the meta‑ position on the 7‑phenyl ring altered IC₅₀ by >10‑fold [1]; in the CB₂ program, converting the 6‑carboxamide to a 6‑carboxylate ester abolished target affinity [2]. For the target compound, the combination of a primary carboxamide, a 4‑Cl‑phenyl group, and a 5‑methyl substituent represents a distinct chemical space that has not been systematically profiled. Procuring a generic “triazolopyrimidine” without verifying that the specific substitution pattern has been shown to deliver the required potency, selectivity, or physicochemical profile therefore carries a high risk of obtaining irrelevant biological data and wasting screening resources.

Position
Moving chloro from para to meta on the 7‑phenyl ring shifted ENPP1 IC₅₀ >10‑fold; substitution pattern strongly modulates target engagement.
Functional Group
Converting the 6‑carboxamide to a carboxylate ester abolished CB₂ receptor affinity; amide identity is critical, not interchangeable.
Generic Analog
A generic triazolopyrimidine without verified 4‑Cl, 5‑CH₃, and primary amide may yield irrelevant data and waste screening resources.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Versus Its Closest Analogs


Enzymatic Inhibition Data (WNV NS2B‑NS3 Protease) for the Target Compound and Its 2‑Chlorophenyl Isomer

In a quantitative high‑throughput screen deposited in PubChem (AID 1712), 7‑(4‑chlorophenyl)‑5‑methyl‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxamide inhibited WNV NS2B‑NS3 protease with an IC₅₀ of 4.98 × 10⁴ nM (≈50 µM) [1]. This value is only marginally lower than the IC₅₀ reported under identical assay conditions for the closely related compound 7‑(4‑chlorophenyl)‑5‑methyl‑N‑(4‑methylphenyl)‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxamide, which also falls within the 40–60 µM range [2]. The difference is less than 2‑fold and does not reach statistical significance. Consequently, the 4‑chlorophenyl‑6‑carboxamide substitution pattern does not confer a meaningful potency advantage over the N‑(4‑methylphenyl) analog in this WNV protease assay.

WNV Protease IC₅₀
Head-to-head
≈50 µM (4‑Cl‑Ph) vs. 40–60 µM (N‑tolyl analog)
Less than 2‑fold difference; no meaningful potency advantage.
WNV NS2B‑NS3 colorimetric assay, pH 8.0; PubChem AID 1712.
West Nile Virus protease inhibition high‑throughput screening

Positional Isomer Comparison: 4‑Chloro vs. 2‑Chloro Phenyl Substitution and the Impact on Physicochemical Properties

The target compound (4‑Cl) and its 2‑chlorophenyl isomer (CAS 536999‑03‑8) are both commercially available and share the same molecular weight (289.72). Computational prediction (PubChem XLogP3) yields a LogP of 1.8 for the 4‑Cl isomer versus 1.6 for the 2‑Cl isomer, while the topological polar surface area (tPSA) remains identical at 89.6 Ų [1]. The modest 0.2‑unit LogP difference suggests slightly higher lipophilicity and potentially improved passive membrane permeability for the 4‑Cl compound relative to the 2‑Cl isomer, though experimental confirmation is lacking.

Predicted LogP
Cross-study
XLogP3 1.8 (4‑Cl) vs. 1.6 (2‑Cl isomer)
Marginal lipophilicity edge for 4‑Cl congener; may support cell permeability screening.
Computed value; experimental confirmation lacking.
physicochemical profiling positional isomer LogP

Primary Carboxamide as a Synthetic Handle: Advantage Over Methyl Ester and Methyl Ketone Analogs in Library Diversification

The target compound possesses a primary carboxamide at position 6, a functional group that can be directly elaborated into a broad array of secondary and tertiary amides, sulfonamides, ureas, or heterocycles via standard peptide‑coupling or nucleophilic substitution chemistry [1]. In contrast, the closest commercially available analogs—methyl 7‑(4‑chlorophenyl)‑5‑methyl‑4,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate (CAS 325742‑85‑6) and 1‑[7‑(4‑chlorophenyl)‑5‑methyl‑1,7‑dihydro‑[1,2,4]triazolo[1,5‑a]pyrimidin‑6‑yl]ethanone (CID 5733916)—require a hydrolysis or oxidation step before further derivatization, adding synthetic steps and potentially reducing overall yield. The primary carboxamide therefore offers superior synthetic tractability for parallel library synthesis.

Synthetic Tractability
Supporting
Direct amide coupling (0 extra steps) vs. 1–2 steps for ester or ketone analogs
Primary carboxamide saves synthetic steps and purification burden in library synthesis.
Based on standard peptide coupling protocols; yield advantages are context-dependent.
medicinal chemistry library synthesis derivatization

Class‑Level Evidence: Triazolopyrimidine‑6‑carboxamides Demonstrate Low‑Micromolar Antiproliferative Activity Across Multiple Cancer Cell Lines

While the target compound itself has not been profiled in antiproliferative assays, a closely related series of 2‑amino‑[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxamides displayed IC₅₀ values of 2.5–8.7 µM against MCF‑7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines, with the most potent analog inhibiting tubulin polymerization at an IC₅₀ of 3.2 µM [1]. This class‑level activity is complemented by another series of [1,2,4]triazolo[1,5‑a]pyrimidine derivatives that inhibited MGC‑803 gastric cancer cells with an IC₅₀ of 0.96 µM and 38‑fold selectivity over normal GES‑1 cells [2]. These data establish a plausible—though unverified—anticancer screening hypothesis for the target compound.

Antiproliferative Precedent
Class-level
Analog series IC₅₀ 2.5–8.7 µM (MCF‑7, A549, HCT116); not measured for target compound
Class-level activity supports a screening hypothesis; own potency remains unknown.
Data to verify in relevant cell models; may differ from published analogs.
anticancer antiproliferative tubulin polymerization

Selectivity Gap: No Experimentally Determined Off‑Target Profile Exists for the Target Compound

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed returned zero selectivity or safety‑panel data (e.g., hERG, CYP450, kinase profiling) for CAS 536999‑04‑9. By contrast, the ENPP1‑optimized triazolopyrimidine series achieved >100‑fold selectivity over ENPP3 and CD73 [1], and the antimalarial 2‑(N‑phenyl carboxamide) triazolopyrimidine series demonstrated selectivity over human HepG2 cells (therapeutic index > 10) [2]. The absence of analogous data for the target compound means that any claim of “lower off‑target risk” or “favorable safety profile” is entirely unsupported.

Selectivity Profile
Data gap
No hERG, CYP, or kinase panel data available for CAS 536999‑04‑9
Off‑target risk cannot be assessed; selectivity data must be generated de novo.
Class precedent (ENPP1 >100‑fold selectivity) not transferable.
selectivity safety pharmacology off‑target

Evidence‑Based Application Scenarios for 7-(4-Chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in Drug Discovery and Chemical Biology


Triazolopyrimidine‑Focused Library Synthesis: Primary Carboxamide as a Versatile Derivatization Handle

The primary carboxamide at position 6 permits direct amide coupling with diverse amine building blocks without the need for a preliminary hydrolysis or oxidation step [1]. This makes the compound an efficient starting point for generating 50–200‑member amide, sulfonamide, or urea libraries in a single parallel‑synthesis campaign. Procurement is justified for medicinal chemistry groups that value synthetic tractability over pre‑existing biological validation.

Phenotypic Anticancer Screening as Part of a Scaffold‑Hopping Strategy

While direct potency data for CAS 536999‑04‑9 are absent, the broader triazolopyrimidine‑6‑carboxamide class has demonstrated low‑micromolar antiproliferative activity across breast, lung, colon, and gastric cancer cell lines [REFS-2, REFS-3]. The compound may be included in a diversity‑oriented screening deck where uncovering a novel chemotype with moderate potency (IC₅₀ < 30 µM) is the primary objective.

Computational Target Prediction and In‑Silico Docking Studies

The defined 2D and 3D structure, moderate molecular weight (290 Da), and balanced LogP (predicted ≈ 1.8) make the compound suitable for ligand‑based virtual screening and molecular docking against protein targets that accommodate a 4‑chlorophenyl‑triazolopyrimidine pharmacophore [4]. Procurement of a 10–50 mg sample for in‑silico‑guided biochemical testing is rational when computational models suggest a plausible binding mode.

Negative Control or Counter‑Screen in ENPP1 or CB₂ Receptor Assays

Because the target compound lacks the critical 2‑substituent (e.g., a heteroaryl group) required for potent ENPP1 inhibition [1] and does not carry the 7‑oxo‑4‑pentyl motif essential for CB₂ inverse agonism [5], it may serve as a structurally matched negative control in biochemical assays where signal‑to‑background discrimination between active and inactive triazolopyrimidine analogs is required.

Application
Selection Property
Validation Focus
Triazolopyrimidine library synthesis
Primary carboxamide synthetic versatility
Amide coupling and derivatization efficiency
Phenotypic anticancer screening
Triazolopyrimidine-6-carboxamide class precedent
Cell-line antiproliferative assay (data to generate)
Computational target prediction
Defined 2D/3D structure and balanced LogP
In‑silico binding mode confirmation
ENPP1 / CB₂ counter‑screen
Structurally matched inactive triazolopyrimidine
Assay signal‑to‑background discrimination
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